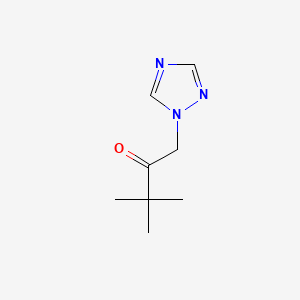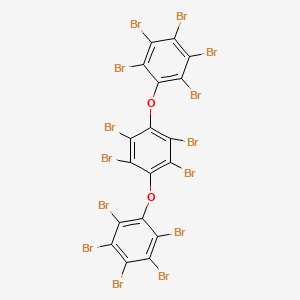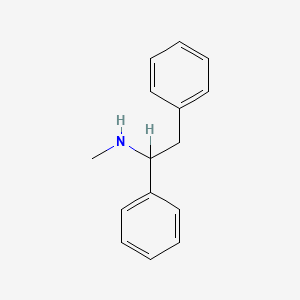
N-méthyl-1,2-diphényléthanamine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
N-methyl-1,2-diphenylethanamine, also known as N-Methyl-1,2-phenylenediamine , is a complex organic compound.
Mode of Action
It’s known that the compound can participate in [3 + 2] cycloaddition reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target molecules.
Biochemical Pathways
It has been used in the synthesis of 1-methyl-2(hetero)arylbenzimidazoles , indicating that it may play a role in the biochemical pathways leading to the formation of these compounds.
Result of Action
Its use in the synthesis of 1-methyl-2(hetero)arylbenzimidazoles suggests that it may contribute to the formation of these compounds at the molecular level.
Avantages Et Limitations Des Expériences En Laboratoire
NMDPA has several advantages for use in lab experiments. It is relatively safe and non-toxic, and it is relatively inexpensive. Furthermore, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using NMDPA in lab experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Orientations Futures
NMDPA has a wide range of potential applications in the scientific research field. It could be used to study the biochemical and physiological effects of various drugs and pharmaceuticals, as well as to develop new drugs and pharmaceuticals. It could also be used to study the mechanism of action of various drugs and pharmaceuticals, and to develop new drugs and pharmaceuticals with improved efficacy and safety profiles. Furthermore, NMDPA could be used to study the effects of various drugs and pharmaceuticals on the brain and nervous system, and to develop new drugs and pharmaceuticals to treat neurological disorders. Finally, NMDPA could be used to study the effects of various drugs and pharmaceuticals on the immune system, and to develop new drugs and pharmaceuticals to treat immune-related disorders.
Applications De Recherche Scientifique
Réactions de cycloaddition
La N-méthyl-1,2-diphényléthanamine a été utilisée dans l'étude des réactions de cycloaddition [3 + 2] . Le mécanisme et la régiosélectivité de ces réactions ont été analysés en utilisant la théorie de la densité électronique moléculaire (MEDT) au niveau B3LYP/6–311 + + G(d,p) . Cette étude a fourni des informations précieuses sur la nature zwitterionique de la nitrone, permettant sa participation aux réactions 32CA de type zw avec une barrière énergétique élevée .
Synthèse d'hétérocycles
La this compound, en tant que type d'amide N,N-dialkyle, trouve une application en tant que réactif polyvalent en chimie organique synthétique . Ce sont des synthons bon marché, facilement disponibles et polyvalents qui peuvent être utilisés de diverses manières pour générer différents groupes fonctionnels . Cela les rend particulièrement utiles dans la synthèse d'hétérocycles .
Préparation de benzimidazoles
La this compound peut être utilisée dans la préparation de la 1-méthyl-1H-benzimidazole-2(3H)-thione . Ce composé a des applications potentielles dans divers domaines, notamment la pharmacie et la science des matériaux .
Transformations de groupes fonctionnels organiques
La this compound, en tant que type d'amide N,N-dialkyle, a été utilisée dans des transformations de groupes fonctionnels organiques . Ces transformations comprennent l'amination, la formylation, la cyanation, l'amidoalkylation, l'aminocarbonylation et la carbonylation .
Synthèse de 1,2,3-triazoles
Bien que non mentionné directement dans les résultats de la recherche, la this compound, en tant que type d'amide N,N-dialkyle, pourrait potentiellement être utilisée dans la synthèse de 1,2,3-triazoles . Ces composés ont trouvé de larges applications dans la découverte de médicaments, la synthèse organique, la chimie des polymères, la chimie supramoléculaire, la bioconjugaison, la biologie chimique, l'imagerie fluorescente et la science des matériaux .
Propriétés
IUPAC Name |
N-methyl-1,2-diphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-16-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNPHPUCWQGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276099 | |
| Record name | N-methyl-1,2-diphenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53663-25-5 | |
| Record name | NSC163179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methyl-1,2-diphenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diphenylethyl-N-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




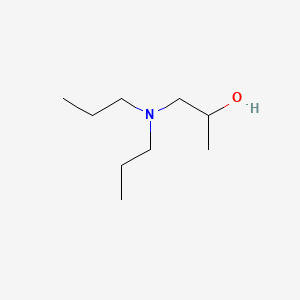

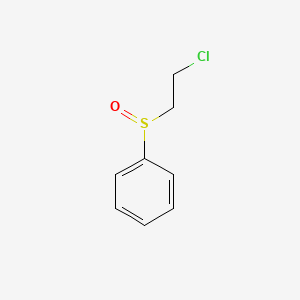

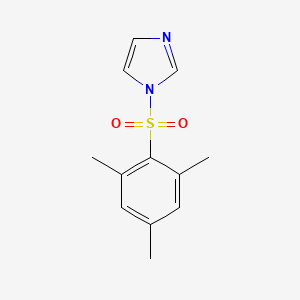

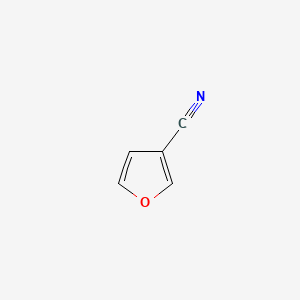
![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)

